Product packaging for vialinin B(Cat. No.:)

vialinin B

Cat. No.: B1258299
M. Wt: 576.5 g/mol
InChI Key: FMUSGJFTMXBKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vialinin B is a novel dibenzofuran compound isolated from the edible mushroom Thelephora vialis . It is recognized as a highly potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, demonstrating an exceptional IC50 value of 0.02 nM in RBL-2H3 cells, making it a powerful anti-inflammatory and anti-allergic research reagent . Its potency is approximately 200,000-fold greater than that of related compounds like ganbajunin B . A molecular docking study has further identified this compound as a promising binder to Ubiquitin-Specific Protease 4 (USP4), with a more favorable empirical energy of interaction than the well-characterized inhibitor vialinin A . Inhibition of USP4, a key deubiquitinating enzyme involved in cancer progression and inflammatory diseases, suggests a potential mechanism of action and expands the compound's research utility into oncology . This combination of potent TNF-α inhibitory activity and strong binding affinity to USP4 positions this compound as a valuable compound for investigating signaling pathways in immunology, inflammation, and cancer biology . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24O9 B1258299 vialinin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H24O9

Molecular Weight

576.5 g/mol

IUPAC Name

[4,7,8-trihydroxy-3-(4-hydroxyphenyl)-1-(2-phenylacetyl)oxydibenzofuran-2-yl] 2-phenylacetate

InChI

InChI=1S/C34H24O9/c35-22-13-11-21(12-14-22)29-31(40)32-30(23-17-24(36)25(37)18-26(23)41-32)34(43-28(39)16-20-9-5-2-6-10-20)33(29)42-27(38)15-19-7-3-1-4-8-19/h1-14,17-18,35-37,40H,15-16H2

InChI Key

FMUSGJFTMXBKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C3=C(C(=C2C4=CC=C(C=C4)O)O)OC5=CC(=C(C=C53)O)O)OC(=O)CC6=CC=CC=C6

Synonyms

vialinin B

Origin of Product

United States

Isolation and Definitive Structural Elucidation of Vialinin B

Identification of Natural Biological Sources and Producing Organisms

Vialinin B is a secondary metabolite produced by specific fungal species. Its discovery is rooted in the bioprospecting of natural sources for bioactive compounds.

This compound has been isolated from the dry fruiting bodies of the edible mushroom Thelephora vialis nih.govclinicsinoncology.com. This mushroom, belonging to the Thelephoraceae family, is particularly favored in the Yunnan province of China for its distinctive flavor and taste tandfonline.com. Thelephora vialis forms ectomycorrhizal relationships with various plants and contributes significantly to plant health and ecosystem stability mdpi.com. For research purposes, the dry fruiting bodies of Thelephora vialis can be acquired from specialized institutes, such as the Kunming Edible Mushroom Institute in China tandfonline.com. The collection of fungal fruiting bodies typically involves observing their growth in their natural habitat, such as pine-broadleaved mixed forests, documenting their macromorphological characteristics, and then drying them, often in an electric food dehydrator at around 40 °C, before storage and transport to laboratories for further analysis mdpi.com.

Bioprospecting for bioactive compounds from fungi involves a systematic approach to discover novel metabolites. This often begins with the collection of fungal samples from diverse environments, including forest plants, which are known to host a wide array of endophytic fungi mdpi.comnih.gov. Once collected, fungal strains are isolated and cultivated in laboratory settings.

Strain identification relies on both morphological and molecular techniques nih.govnih.gov. Morphological identification involves characterizing features such as aerial hyphae, substrate mycelia, and spore chain arrangement under microscopy nih.govnih.gov. Molecular identification, which ensures precise identification, commonly utilizes ribosomal DNA (rDNA) analysis, particularly the internal transcribed spacer (ITS) region, due to its conserved nature across species nih.govfrontiersin.orgmdpi.com. Polymerase Chain Reaction (PCR) amplification of these regions, followed by sequencing (e.g., Sanger method), is a standard practice to confirm the identity of the fungal species mdpi.commdpi.com.

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from Thelephora vialis biomass involve a multi-stage process designed to separate the target compound from a complex mixture of other fungal metabolites.

The initial step in isolating this compound typically involves extracting the desired compounds from the dried fungal biomass. For Thelephora vialis, a common approach is to extract the dry fruiting bodies with organic solvents. For instance, an 80% acetone (B3395972) solution has been used to extract the compounds for 48 hours at room temperature tandfonline.com. After filtration, the resulting filtrate is evaporated to an aqueous concentrate in vacuo, which is then further extracted with an equal volume of ethyl acetate (B1210297) (EtOAc) at a specific pH (e.g., pH 3.0) to yield an EtOAc extract tandfonline.com. This initial extraction phase is crucial for solubilizing a broad spectrum of compounds, including this compound, from the fungal matrix tandfonline.comnih.govnih.gov.

The crude extract obtained from the fungal biomass contains numerous compounds, necessitating a multi-stage chromatographic separation protocol to isolate this compound with high purity. Chromatographic techniques separate components based on their differential distribution between a stationary phase and a mobile phase pmda.go.jpiyte.edu.tr.

A typical sequence for this compound isolation includes:

Sephadex LH-20 Gel Filtration: The EtOAc extract is often first subjected to Sephadex LH-20 column chromatography tandfonline.com. Sephadex LH-20 is a liquid chromatography medium composed of hydroxypropylated, cross-linked dextran, offering both hydrophilic and lipophilic characteristics avantorsciences.comprep-hplc.com. It is effective for molecular sizing of natural products and can also separate compounds by partition between stationary and mobile phases, providing high resolution for closely related molecular species avantorsciences.comprep-hplc.com. A common eluent for this stage is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 6:4) tandfonline.com. This step serves as an initial fractionation, yielding several active fractions tandfonline.com.

Silica (B1680970) Gel Chromatography: Fractions from the Sephadex LH-20 column that contain the target compounds are then subjected to silica gel column chromatography tandfonline.com. Silica gel is a common stationary phase, and elution is performed using solvent systems such as chloroform/methanol (e.g., 49:1) tandfonline.com. This technique further refines the separation based on polarity differences.

Medium-Pressure Liquid Chromatography (MPLC): Following silica gel chromatography, reverse-phase MPLC is often employed tandfonline.com. MPLC systems typically consist of a pump and a UV-vis detector tandfonline.com. For this compound, a reverse-phase column (e.g., YMC ODS-AQ 120) with eluents like acetonitrile/0.15% KH2PO4 (pH 3.5) (e.g., 1:1) has been used tandfonline.com. MPLC allows for efficient separation at moderate pressures, bridging the gap between traditional column chromatography and high-performance liquid chromatography tandfonline.com.

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC tandfonline.com. HPLC provides high resolution and is critical for obtaining research-grade purity researcher.lifeacs.org. An HPLC system typically includes a pump and a UV detector (e.g., at 254 nm) tandfonline.com. Similar to MPLC, reversed-phase HPLC with eluents such as acetonitrile/0.15% KH2PO4 (pH 3.5) is utilized to achieve the ultimate purification of this compound tandfonline.com. The optimization of chromatographic conditions, including mobile phase composition and column type, is crucial for achieving optimal resolution and efficient elution of the target compound libretexts.org.

Data Table 1: Example Chromatographic Separation Protocol for this compound tandfonline.com

StageStationary PhaseEluent SystemPurpose
Initial ExtractionFungal Biomass80% Acetone, then Ethyl Acetate (pH 3.0)Crude extraction of metabolites
Sephadex LH-20Sephadex LH-20CHCl₃/CH₃OH (6:4)Initial molecular sizing and fractionation
Silica Gel ChromatographySilica Gel 60CHCl₃/CH₃OH (49:1)Polarity-based separation
Reverse-Phase MPLCYMC ODS-AQ 120 (RP)CH₃CN/0.15% KH₂PO₄ (pH 3.5) (1:1)Medium-pressure purification
Preparative HPLC(Details vary by study)CH₃CN/0.15% KH₂PO₄ (pH 3.5)Final high-resolution purification

Ensuring the purity of isolated this compound is paramount for accurate research findings. Research-grade compounds typically require a purity of not less than 95%, with some studies aiming for 98% or higher acs.org. Various analytical techniques are employed for purity assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment due to its high resolution, sensitivity, and accuracy researcher.lifeacs.org. The presence of a single, well-defined peak in the chromatogram, along with the absence of significant impurities, indicates high purity researcher.lifenih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment tandfonline.comresearcher.liferesearchgate.net. Quantitative NMR (qNMR) is particularly suitable as a non-destructive method for determining the absolute purity of natural product isolates, as signal intensity is proportional to the number of resonant nuclei researchgate.netnih.gov. NMR can detect impurities that might escape detection by other methods, such as residual solvents researchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the molecular formula and verify the molecular weight of the isolated compound, ensuring it matches the expected structure of this compound tandfonline.com. High-resolution MS provides precise mass measurements, aiding in confirming elemental composition researchgate.net.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative method often used during the separation process to monitor fractions and combine similar ones tandfonline.comscispace.com. A single spot on a TLC plate, with a consistent retention factor (Rf), suggests purity, though it is less definitive than instrumental methods tutorchase.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to characterize the compound's absorption profile and, in some cases, to assess purity, especially if impurities have distinct UV-Vis signatures tandfonline.comresearcher.life. However, spectral data alone are generally not accepted as a sole criterion of purity acs.org.

These methods, particularly the combination of HPLC, NMR, and MS, provide a comprehensive assessment of the isolated this compound's purity and structural integrity, ensuring it is suitable for subsequent research applications.

Comprehensive Approaches to Structural Elucidation

The definitive structural elucidation of this compound relied primarily on advanced spectroscopic techniques and was further confirmed by total synthesis. nih.govresearchgate.netiupac.org

Advanced Spectroscopic Methodologies for Core Structure Determination (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

The core structure of this compound was elucidated through extensive analysis of its spectroscopic data, particularly high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netiupac.org

High-Resolution Mass Spectrometry (HRMS) : HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data provided crucial information regarding the molecular formula of this compound, confirming its elemental composition and molecular weight. researchgate.net This technique is essential for determining the precise mass of a molecule, which helps in deducing its chemical formula.

Multi-dimensional NMR Spectroscopy : Extensive 2D-heteronuclear NMR data interpretation was instrumental in assigning the connectivity of atoms within the molecule. researchgate.netiupac.org While specific NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are commonly employed for complex natural products, the literature indicates "extensive 2D-heteronuclear NMR data interpretation" was performed for this compound and related compounds. researchgate.netresearchgate.net These experiments allow researchers to determine the carbon-hydrogen framework, identify functional groups, and establish the spatial relationships between different parts of the molecule.

Chemical Derivatization and Degradation Studies for Stereochemical Assignment and Connectivity Confirmation

While chemical derivatization and degradation studies are valuable tools in structural elucidation, particularly for stereochemical assignments, the primary literature sources for this compound's structural determination emphasize spectroscopic methods. For related compounds like vialinin A, chemical derivatization (e.g., preparation of tri-p-bromobenzoate) was used to facilitate NOE studies and confirm the proposed structure. researchgate.net However, explicit details on the use of such methods specifically for the stereochemical assignment or connectivity confirmation of this compound were not prominently reported in the provided information, with spectroscopic data being the cornerstone of its elucidation.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure and absolute configuration of crystalline compounds. researchgate.netresearchgate.netchem-soc.sispringernature.com While molecular models of this compound bound to proteins (e.g., USP4) exist, suggesting a known structure researchgate.net, the direct application of X-ray crystallography for the determination of the absolute configuration of this compound itself, as isolated from its natural source, was not explicitly detailed in the provided search results. The structure of this compound has been confirmed through total synthesis, which is another robust method for verifying a proposed structure. nih.goviupac.org

Chemical Synthesis Strategies for Vialinin B and Structural Analogs

Design and Synthesis of Vialinin B Derivatives and Analogs

Chemical Modifications for Probe Development and Functionalization

This compound, a natural product isolated from the edible mushroom Thelephora vialis, is recognized for its exceptionally potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) production, exhibiting an IC50 value of 0.02 nM. guidetopharmacology.orguni-freiburg.de This remarkable biological potency positions this compound as a compelling scaffold for the development of chemical probes. Chemical probes are indispensable tools in chemical biology, designed to selectively interact with biological targets, thereby enabling the elucidation of molecular mechanisms, identification of drug targets, and profiling of proteomes.

The primary objective of chemically modifying this compound, or its structural analogs, for probe development is to append reporter groups while preserving the compound's intrinsic biological activity. These reporter groups facilitate detection, isolation, or visualization of the probe-target complex. Common reporter groups include fluorophores for imaging and biotin (B1667282) tags for affinity purification. dsmz.de

A prominent strategy for the functionalization of such compounds is "click chemistry," particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). dsmz.deharvard.edu This bioorthogonal reaction allows for the efficient and selective conjugation of various tags to a molecule without interfering with its inherent biological activity or the complex cellular environment.

While direct examples of probe development specifically for this compound are limited in the provided search results, research on its closely related analog, vialinin A, provides a clear precedent and methodology. For instance, fluorescent and biotinylated derivatives of an advanced analog of vialinin A were successfully prepared through a click coupling process. citeab.comvulcanchem.com These modifications enabled the identification of ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT) as a target molecule for vialinin A using a beads-probe method. citeab.comvulcanchem.com Given the structural similarities between vialinin A and this compound, which are both dibenzofuran (B1670420) derivatives, similar chemical modification strategies are applicable to this compound to generate analogous bioprobes. guidetopharmacology.org

The development of such probes from this compound would involve introducing a functional handle (e.g., an alkyne or azide (B81097) group) at a site on the molecule that does not criticaly impact its TNF-α inhibitory activity. Subsequently, this handle can be reacted with a complementary tag (e.g., an azide- or alkyne-modified fluorophore or biotin) via click chemistry. These functionalized probes would then serve as powerful tools for:

Target Identification: Affinity-based probes, particularly biotinylated derivatives, can be used to pull down and identify the specific proteins that this compound interacts with in cellular lysates or in vivo.

Mechanistic Elucidation: Fluorescent probes allow for real-time visualization of the compound's localization within cells and its interaction with targets, providing insights into its mechanism of action.

Proteome Profiling: Activity-based protein profiling (ABPP) with modified this compound could help identify new targets or off-targets within complex proteomes.

The successful application of these chemical modifications on vialinin A analogs underscores the feasibility and importance of developing similar bioprobes from this compound to further understand its potent biological effects and potential therapeutic applications.

Data Table: Examples of Chemical Modifications for Probe Development (Vialinin Analogs)

Compound ScaffoldModification TypeModification MethodPurpose/ApplicationIdentified Target (if applicable)Citation
Vialinin A AnalogFluorescentClick ChemistryTarget identification, visualizationNot explicitly stated for fluorescent probes citeab.comvulcanchem.com
Vialinin A AnalogBiotinylatedClick ChemistryTarget identification, affinity purificationUbiquitin-specific peptidase 5 (USP5/IsoT) citeab.comvulcanchem.com

Biosynthetic Pathway Investigations of Vialinin B

Proposed Biogenetic Hypotheses for the Dibenzofuran (B1670420) Core

Vialinin B possesses a dibenzofuran core structure, which is a key feature of its chemical identity. uni-freiburg.de The biogenesis of dibenzofuran derivatives in natural products can proceed through various routes, often involving polyketide or shikimate pathway precursors. For p-terphenyls, a class of compounds to which this compound belongs, the basic skeleton is generally understood to originate from arylpyruvic acids, derived from the shikimate-chorismate pathway, or through the condensation of two molecules of phenylpyruvic acid or phenylalanine.

A significant hypothesis for the formation of the dibenzofuran core, particularly relevant to p-terphenyls in fungi, stems from studies on Aspergillus ustus. In this organism, heterologous expression of a biosynthetic gene cluster led to the formation of p-terphenyl (B122091) derivatives, where the dibenzofuran moiety was proposed to form via a spontaneous cyclization event. This spontaneous ring closure is thought to occur from a terphenylquinone intermediate following reductive dehydration, O-methylation, and prenylation steps. This suggests that while enzymes are crucial for building the polyketide or p-terphenyl scaffold and introducing various modifications, the final dibenzofuran ring formation might not always require a dedicated cyclase but could be a chemically driven reaction under specific conditions.

Identification and Characterization of Putative Biosynthetic Enzymes

Fungal secondary metabolite biosynthesis relies on a suite of enzymes, typically categorized by their roles in core scaffold formation and subsequent tailoring modifications.

Polyketide synthases (PKSs) are central to the biosynthesis of a vast array of fungal secondary metabolites, including many aromatic compounds. PKSs iteratively condense C2 units, typically derived from malonyl-CoA, onto a starter unit to form a linear or branched polyketide chain. Given that p-terphenyls, the broader class of compounds including this compound, are often polyketide-derived, it is highly probable that a polyketide synthase is involved in forming the initial carbon backbone that serves as a precursor for this compound. Type II PKSs are particularly known for their role in synthesizing aromatic polyketides. The precise PKS responsible for the initial polyketide chain leading to this compound in Thelephora vialis has not been specifically identified in current literature, but its involvement is strongly implicated by the nature of the compound.

After the initial polyketide chain assembly, various tailoring enzymes modify the intermediate to achieve the final complex structure. Oxidoreductases play critical roles in introducing hydroxyl groups, reducing carbonyls, and facilitating cyclization and aromatization. For instance, in the biosynthesis of p-terphenyls like terfestatins in Streptomyces, a reductase (TerB) and a dehydratase (TerC) work synergistically to convert polyporic acid to a terphenyl triol.

While a dedicated cyclase for the dibenzofuran ring in this compound has not been explicitly identified, the hypothesis of spontaneous dibenzofuran formation from a modified p-terphenylquinone intermediate, as observed in Aspergillus ustus, suggests that specific cyclases might not always be required for this particular ring system. Instead, the precise positioning of functional groups by PKS and subsequent oxidoreductases could set the stage for non-enzymatic cyclization and aromatization to yield the dibenzofuran core.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes responsible for fungal secondary metabolite biosynthesis are typically organized into biosynthetic gene clusters (BGCs). These clusters often contain genes for the core biosynthetic enzyme (e.g., PKS), tailoring enzymes (e.g., oxidoreductases, methyltransferases), transport-related proteins, and regulatory elements.

For Thelephora vialis, the fungus from which this compound is isolated, the presence of a BGC responsible for this compound biosynthesis is highly anticipated, although not yet specifically reported in detail. uni-freiburg.denih.gov The general principle in fungal natural product biosynthesis is that these genes are co-localized in the genome, allowing for coordinated expression and regulation of the pathway. Genome mining approaches, which involve analyzing fungal genomes for characteristic enzyme domains (like PKS or NRPS), are commonly used to predict and identify such BGCs.

Once putative BGCs are identified, functional genomics techniques are employed to confirm their role in producing specific metabolites. Gene deletion studies, where individual genes within a suspected BGC are knocked out, are instrumental in validating the involvement of particular enzymes in the pathway. If the production of the target compound ceases or alters upon gene deletion, it confirms the gene's role. Conversely, overexpression studies, where a gene or an entire BGC is overexpressed in a native or heterologous host, can lead to increased production of the compound or the elucidation of new pathway intermediates. uni-freiburg.de The Aspergillus ustus study, which used heterologous expression and gene deletion to confirm the p-terphenyl pathway leading to spontaneous dibenzofuran formation, serves as a prime example of how these techniques would be applied to investigate this compound's biosynthesis. Such studies are essential for confirming proposed biosynthetic steps and identifying the specific enzymes involved in each transformation.

Comparative Biosynthesis with Related Natural Products (e.g., Terphenyls, Other Dibenzofurans)

The biosynthesis of this compound, a complex dibenzofuran derivative, is intrinsically linked to the broader pathways responsible for the production of related natural products, particularly terphenyls and other dibenzofurans found in fungi. While this compound possesses a dibenzofuran core, its biosynthetic origins share commonalities and divergent points with p-terphenyls, such as vialinin A. Both classes of compounds often originate from the shikimic acid pathway, a fundamental route for aromatic amino acid synthesis in microorganisms and plants.

Common Precursors and Intermediates: The foundational building blocks for many fungal terphenyls are derived from arylpyruvic acids, which are products of the shikimic acid pathway researchgate.netacs.orgacs.org. A crucial intermediate in the biosynthesis of p-terphenyls is the terphenylquinone, atromentin (B1665312) . This compound is formed through the condensation of two molecules of 4-hydroxyphenylpyruvic acid, a reaction catalyzed by enzymes such as atromentin synthetase (e.g., AtrA) researchgate.netacs.org.

Divergence to Terphenyls and Dibenzofurans: Following the formation of atromentin, the biosynthetic pathways can diverge. For p-terphenyls, subsequent enzymatic modifications, including reductive dehydration, O-methylation, and prenylation, lead to a diverse array of terphenyl derivatives researchgate.netacs.orgnih.govnii.ac.jp. Vialinin A, for instance, is a p-terphenyl derivative isolated from Thelephora vialis, the same fungal source as this compound researchgate.netekb.eg.

Intriguingly, the formation of certain dibenzofurans, including compounds structurally related to this compound, has been shown to proceed directly from terphenylquinone intermediates like atromentin acs.orgnih.govnii.ac.jp. Research, particularly involving gene deletion experiments in Aspergillus ustus, has demonstrated that the quinone core of atromentin can undergo reductive dehydration, followed by a spontaneous dibenzofuran formation acs.orgnih.govnii.ac.jp. This non-enzymatic cyclization step is influenced by structural features, such as the m-hydroxylation of the phenyl rings acs.org.

This compound, along with vialinin C, features a dibenzofuran core, in contrast to the p-terphenyl unit found in vialinin A researchgate.net. This suggests that the biosynthesis of this compound likely involves a similar cyclization event from a terphenyl-like precursor, or a closely related polyketide pathway, leading to the characteristic furan (B31954) ring system. Other dibenzofurans, such as usnic acid and boletopsins, also highlight the structural diversity arising from these core biosynthetic routes in fungi acs.orgresearchmap.jp.

The comparative biosynthetic relationship can be summarized as follows:

Compound ClassCore Biosynthetic OriginKey Intermediate(s)Cyclization MechanismExamples
Terphenyls Shikimic Acid Pathway researchgate.netacs.orgacs.orgArylpyruvic acids, Atromentin researchgate.netacs.orgEnzymatic condensations and modifications researchgate.netnih.govnii.ac.jpVialinin A, Atromentin, Terrestrins researchgate.net
Dibenzofurans Shikimic Acid Pathway (via terphenyls) or Polyketide Pathway acs.orguni-marburg.delibretexts.orgAtromentin (for some) acs.orgnih.govnii.ac.jpSpontaneous dibenzofuran formation from terphenylquinones acs.orgnih.govnii.ac.jpThis compound, Vialinin C, Usnic acid, Boletopsins researchgate.netekb.egresearchmap.jp

This comparative analysis underscores a fascinating aspect of fungal secondary metabolism, where structurally distinct natural products like terphenyls and dibenzofurans can emerge from shared biosynthetic intermediates through a combination of enzymatic tailoring and spontaneous chemical transformations.

Biological Activities and Elucidation of Molecular Mechanisms of Vialinin B

Interaction with Deubiquitinating Enzymes (DUBs)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking studies have provided insights into the potential binding interactions of Vialinin B with biological targets. Notably, this compound has been investigated for its interaction with Ubiquitin-Specific Protease 4 (USP4). Computational modeling indicates that this compound can form more stable complexes with USP4 compared to its analogues, Vialinin A and Vialinin C. The primary binding site identified for this compound on USP4 is located around residue V98 within the USP segment domain. The molecular contacts involved in this interaction are reported to be very similar to those observed with Vialinin A.

Beyond USP4, molecular docking analyses have also predicted this compound as a potential inhibitor of CotH3, a protein found in Rhizopus delemar, a fungus associated with mucormycosis. These in silico predictions highlight this compound's capacity for diverse ligand-target interactions.

Functional Consequences on Ubiquitin-Proteasome System Regulation in Cellular Systems

This compound, alongside Vialinin A, functions as a semi-specific inhibitor of deubiquitinating enzymes (DUBs). A significant aspect of its biological activity involves the inhibition of Ubiquitin-Specific Protease 4 (USP4). The ubiquitin-proteasome system (UPS) is a fundamental pathway in eukaryotic cells, responsible for the regulated degradation of intracellular proteins and playing crucial roles in processes such as cell cycle progression, proliferation, apoptosis, and signal transduction. USP4, as a DUB, acts as a key regulator in various cellular pathways, and its dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases.

In cellular systems, this compound, in conjunction with Vialinin A, has been shown to inhibit Th2-type cytokines and the production of antigen-specific IgE from murine splenocytes. Furthermore, these compounds demonstrated an ability to control natural regulatory T cells (nTregs). These findings suggest this compound's involvement in modulating immune responses through its influence on the ubiquitin-proteasome system.

Other Reported Biological Activities in Non-Human Preclinical Models

Antiangiogenic Activities in In Vitro Endothelial Cell Models (e.g., HUVECs)

While Vialinin A, a related p-terphenyl (B122091) compound, has been extensively studied and demonstrated significant antiangiogenic activities in human umbilical vein endothelial cell (HUVEC) models, direct detailed research findings specifically on this compound's antiangiogenic properties in such in vitro endothelial cell models are not widely reported in the available literature. Vialinin A has been shown to prevent vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation in HUVECs, and to inhibit the generation of reactive oxygen species (ROS) and malondialdehyde (MDA), as well as NF-κB nuclear translocation and DNA-binding activity. Further investigation is indicated to fully characterize the antiangiogenic potential of this compound in these preclinical models.

Regulation of Cellular Proliferation and Apoptosis in Non-Human Cell Lines

Research into this compound's effects on cellular proliferation and apoptosis in non-human cell lines is less comprehensively documented compared to its closely related analogue, Vialinin A. However, studies in non-human preclinical models have indicated that this compound, in combination with Vialinin A, can influence immune cell function. Specifically, these compounds were observed to inhibit the production of Th2-type cytokines and antigen-specific IgE from murine splenocytes, and to control nTregs. While these findings highlight an impact on cellular behavior within a non-human system, direct detailed research on this compound's explicit regulation of cellular proliferation and apoptosis in non-human cancer cell lines is not extensively available in the provided information. In contrast, Vialinin A has exhibited cytotoxicity against human hepatocellular carcinoma HepG2 cells and human colon carcinoma Caco-2 cells.

Advanced Methodologies for Biological Target Identification and Validation

Chemical Proteomics and Affinity-Based Protein Profiling

Advanced methodologies such as chemical proteomics and affinity-based protein profiling are crucial for the comprehensive identification and validation of biological targets for small molecules. These techniques enable the direct investigation of small molecule-protein interactions within complex biological systems, including live cells. Chemical proteomics, in particular, has been utilized for profiling deubiquitinating enzymes (DUBs).

While specific applications of chemical proteomics and affinity-based protein profiling directly involving this compound are not extensively detailed in the provided information, related compounds such as Vialinin A have had their targets identified using similar approaches. For instance, Ubiquitin-Specific Peptidase 5/Isopeptidase T (USP5/IsoT) was identified as a target molecule of Vialinin A through a beads-probe method, which falls under the umbrella of affinity-based protein profiling. This demonstrates the utility of these advanced methodologies in uncovering the molecular targets of natural products like this compound.

Structure Activity Relationship Sar Studies of Vialinin B and Its Derivatives

Identification of Key Pharmacophoric Features Essential for Activity

The biological activity of vialinin B is intrinsically linked to its unique molecular architecture. Computational and comparative analyses have identified several key pharmacophoric features that are considered essential for its potent inhibitory effects.

The core scaffold of this compound is a rigid dibenzofuran (B1670420) moiety. This planar, tricyclic system serves as the foundational structure, orienting the various functional groups in a specific spatial arrangement for optimal interaction with biological targets nih.gov. Unlike its well-studied analog vialinin A, which is built on a more flexible p-terphenyl (B122091) core, the rigidity of the dibenzofuran framework of this compound may contribute to a more favorable binding conformation nih.gov.

Molecular docking studies targeting ubiquitin-specific protease 4 (USP4), a key enzyme implicated in inflammatory pathways, have provided significant insights. These studies suggest that this compound binds effectively within a small groove on the protein centered around the amino acid residue Valine-98 (V98) nih.gov. The key interactions are believed to be driven by:

Hydroxyl Groups: While detailed experimental evidence specific to this compound is emerging, studies on related compounds like vialinin A have emphasized the critical role of phenolic hydroxyl groups in anchoring the molecule to its target protein binding site nih.gov. The hydroxyl groups on the dibenzofuran structure of this compound are similarly positioned to act as hydrogen bond donors and acceptors, forming crucial connections within the binding pocket of its target.

Phenylacetate (B1230308) Side Chain: The presence and position of the phenylacetate group are also considered vital for activity. This portion of the molecule can engage in additional hydrophobic or van der Waals interactions, further stabilizing the ligand-protein complex.

In essence, the pharmacophore of this compound can be summarized as a rigid, planar dibenzofuran scaffold decorated with strategically placed hydroxyl groups for anchoring and a phenylacetate tail for supplementary binding interactions.

Systematic Structural Modification and Biological Evaluation of Analogs

While the total synthesis of this compound has been successfully achieved, published literature on the systematic structural modification and biological evaluation of a wide range of synthetic this compound analogs is limited nih.gov. Much of the current SAR understanding is derived from comparative studies of naturally occurring analogs, primarily vialinin A and vialinin C, which were co-isolated from Thelephora vialis nih.gov.

These natural analogs provide initial insights into the importance of the core scaffold. Vialinin A possesses a p-terphenyl core, while vialinins B and C share the dibenzofuran core nih.gov. Molecular docking simulations have been used to predict the binding affinity of these compounds to USP4. The calculated potential energy of interaction (ΔE) suggests that this compound forms a more stable complex with USP4 than either vialinin A or vialinin C, correlating with its potent biological activity nih.gov.

Table 1: Comparison of Core Structures and Predicted Binding Affinity of Natural Vialinins with USP4

CompoundCore StructureCalculated Interaction Energy (ΔE) with USP4 (kcal/mol)
This compoundDibenzofuran-118.27
Vialinin Ap-Terphenyl-113.15
Vialinin CDibenzofuran-106.91
Data sourced from molecular docking studies nih.gov. A more negative ΔE value indicates a more stable predicted interaction.

The data indicates that the dibenzofuran scaffold of this compound is a highly favorable feature for binding to USP4. The difference in interaction energy between this compound and vialinin C, which share the same core, suggests that the specific substitution pattern of the phenylacetate and hydroxyl groups is also a critical determinant of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Formal quantitative structure-activity relationship (QSAR) models for a series of this compound derivatives have not been extensively reported in the scientific literature. QSAR studies typically require a dataset of multiple analogs with varied structures and corresponding biological activities to derive a statistically significant correlation.

However, significant progress has been made in the area of computational predictions through molecular docking simulations nih.govnih.gov. These in silico methods serve as a form of predictive modeling, providing valuable hypotheses about the interaction of this compound with its biological targets.

Key computational findings include:

Target Binding Site Identification: Docking studies on USP4 successfully identified a potential binding site for vialinin derivatives in a pocket located around the V98 residue in the DUSP (domain in USP) segment of the enzyme nih.govresearchgate.net. This domain is crucial for the catalytic activity of the protease nih.gov.

Binding Energy Calculation: As noted previously, these simulations provide a quantitative prediction of binding affinity. For this compound, the calculated empirical energy of interaction with USP4 was found to be -118.27 kcal/mol nih.gov. This strong, favorable interaction energy is consistent with its high potency as a TNF-α inhibitor.

Comparative Analysis: Computational models have predicted that this compound has a more favorable interaction energy with USP4 compared to its natural analog vialinin A (-113.15 kcal/mol) nih.gov. This prediction supports the dibenzofuran core as a potentially superior scaffold for designing inhibitors for this target.

These computational predictions form a strong foundation for future SAR studies and the rational design of novel this compound-based inhibitors. They effectively function as a preliminary, model-based approach to understanding the structural requirements for activity.

Stereochemical Effects on Biological Activity and Target Binding

The influence of stereochemistry on the biological activity of drugs and natural products is a fundamental concept in medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological effects mdpi.com.

This compound possesses potential for chirality, and its total synthesis involves steps where stereoisomers could be formed nih.gov. However, dedicated studies investigating the isolation of different stereoisomers of this compound and the comparative evaluation of their biological activities and target binding affinities are not yet available in the published literature. It remains an important and unexamined area of its pharmacology. Future research into the stereoselective synthesis of this compound isomers and subsequent biological testing would be invaluable for determining whether one stereoisomer is responsible for the compound's potent activity and for optimizing the therapeutic potential of this molecular scaffold.

Design of Targeted Analogs with Enhanced Selectivity or Potency

The insights gained from computational docking studies and comparisons with natural analogs provide a rational basis for the design of new this compound derivatives with potentially enhanced potency or improved selectivity for specific targets like USP4. The goal of such design efforts is to optimize the interactions between the ligand and the target protein.

Based on the current understanding of the this compound pharmacophore, several design strategies can be proposed:

Modification of the Dibenzofuran Core: The substitution pattern of the hydroxyl groups on the dibenzofuran scaffold could be altered to optimize hydrogen bonding interactions within the V98 binding pocket of USP4. Adding or repositioning electron-donating or electron-withdrawing groups could also modulate the electronic properties of the ring system and influence binding.

Alteration of the Phenylacetate Side Chain: The linker and the terminal phenyl ring of the side chain present opportunities for modification. Varying the length and flexibility of the linker could allow the phenyl group to access and interact with adjacent sub-pockets of the binding site. Furthermore, substituting the terminal phenyl ring with different functional groups could introduce new points of interaction, potentially increasing affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacement: While the dibenzofuran core appears highly effective, related heterocyclic systems could be explored to identify scaffolds with improved drug-like properties. Similarly, the phenylacetate group could be replaced with bioisosteres—functionally similar chemical groups—to fine-tune the molecule's activity and pharmacokinetic profile.

These targeted design strategies, guided by the existing molecular modeling data, pave the way for the synthesis of novel analogs that could build upon the exceptional potency of the natural this compound scaffold nih.govnih.gov.

Advanced Research Methodologies and Future Research Directions for Vialinin B

Application of Integrated Omics Technologies in Vialinin B Research

Integrated omics technologies offer a powerful framework for dissecting the intricate molecular responses to chemical compounds like this compound. By combining data from different "omics" layers, researchers can gain a more comprehensive understanding of the compound's impact on biological systems, from gene expression to metabolic alterations azolifesciences.commdpi.com. This multi-omics approach is crucial for identifying disease subtypes, predicting biomarkers, and uncovering deeper insights into complex biological processes azolifesciences.com.

Metabolomics, the study of small molecules or metabolites within biological systems, is a valuable tool for characterizing dynamic molecular changes vanderbilt.edu. It allows for the identification and quantification of both endogenous metabolites (produced by the organism) and exogenous metabolites (external to the organism, such as drugs) vanderbilt.edu. In the context of drug discovery and understanding biological responses, metabolomics can reveal alterations in metabolic pathways and lead to the discovery of biomarkers mdpi.comvanderbilt.eduki.se. While specific metabolomic studies directly on this compound were not detailed in the provided information, the general application of metabolomics in drug research is well-established for understanding how compounds influence cellular metabolism and for identifying potential biomarkers of their activity or effect vanderbilt.eduki.se.

Proteomics involves the large-scale study of proteins, which are often the direct targets of therapeutic compounds nibn.go.jp. This technology is instrumental in identifying drug targets, understanding signaling abnormalities, and discovering new biomarkers nibn.go.jp. Research on this compound has utilized approaches akin to proteomics in investigating its interaction with specific proteins. For instance, this compound has been characterized as an inhibitor of ubiquitin-specific proteases (USPs), particularly USP4 and USP5 nih.govresearchgate.net. Molecular docking studies have been employed to investigate the binding of this compound to USP4, identifying potential binding sites and interaction contacts nih.govresearchgate.net. This type of investigation, which aims to identify and characterize protein interactions, aligns with the objectives of proteomics in elucidating the molecular targets and affected pathways of bioactive compounds.

Transcriptomics focuses on analyzing the complete set of RNA transcripts in a cell or organism, providing a snapshot of active and dormant cellular processes at a given time wikipedia.org. This technology is essential for understanding how gene expression is regulated in response to various stimuli, including chemical compounds wikipedia.org. In drug research, transcriptomics can identify changes in gene expression linked to drug responses and contribute to understanding molecular mechanisms mdpi.comfrontiersin.org. By profiling gene expression in response to this compound, researchers can gain insights into the cellular pathways and biological processes that are modulated by the compound, thereby revealing its downstream effects at the transcriptional level. While specific transcriptomic studies on this compound were not detailed, the utility of this approach in understanding the broader biological impact of compounds is widely recognized in drug discovery and development mdpi.comwikipedia.orgfrontiersin.org.

Development and Application of Chemical Biology Tools

Chemical biology tools are indispensable for probing the molecular mechanisms of bioactive compounds. These tools enable precise manipulation and visualization of biological processes, offering insights into compound-target interactions.

A significant area of research for this compound involves the synthesis and utilization of biotinylated probes to clarify its molecular targets tandfonline.comresearchgate.netresearchgate.net. This compound is known for its potent inhibitory activity against TNF-α production tandfonline.com. To understand its mechanism of action and identify its specific target molecules, researchers have synthesized biotinylated p-terphenyls, which are designed as bioprobes based on the structural motif of this compound tandfonline.comresearchgate.net. The synthesis typically involves constructing the core carbon backbone through reactions such as stepwise Suzuki-Miyaura coupling and the Ullmann reaction, with the biotinyl unit subsequently attached tandfonline.com. The development of such bioprobes is crucial for identifying the precise proteins or pathways that this compound interacts with, as demonstrated by the successful use of a biotinylated bioprobe derived from an analog of this compound (vialinin A) to identify ubiquitin-specific peptidase 5 (USP5/IsoT) as one of its target molecules tandfonline.comresearchgate.net. These probes facilitate affinity-based pull-down experiments, allowing for the isolation and identification of interacting proteins.

Click chemistry is a powerful and versatile chemical reaction that has found widespread application in chemical biology and drug discovery due to its bioorthogonality, rapidity, high specificity, and biocompatibility pcbiochemres.commdpi.commedscidiscovery.com. It enables the efficient and selective conjugation of molecules in complex biological environments mdpi.com. In the context of this compound research, click chemistry has been specifically utilized for the attachment of the biotinyl unit to the bioprobes designed for target clarification tandfonline.comresearchgate.net. This copper(I)-catalyzed 1,3-dipolar Huisgen cycloaddition approach is particularly advantageous as it delivers high yields of biotinylated probes, making it a preferred method for conjugation researchgate.netacs.org. Beyond conjugate synthesis, click chemistry also holds potential for imaging applications, allowing for the visualization of compounds and their targets within living systems by linking a biomolecule to a reporter molecule mdpi.com. This methodology provides a robust platform for creating functionalized derivatives of this compound that can be used for target identification, mechanistic studies, and potentially for imaging its distribution and interaction in biological contexts.

Refinement of In Vitro and Non-Human In Vivo Research Models

The development and refinement of sophisticated research models are crucial for elucidating the complex mechanisms of action of compounds like this compound and for identifying new therapeutic applications.

While current research on this compound has primarily utilized two-dimensional cell culture systems, such as rat basophilic leukemia (RBL-2H3) cells for TNF-α inhibition studies nih.govguidetopharmacology.orgnih.gov, the application of three-dimensional (3D) cell culture systems and organoid models represents a significant future direction. These advanced in vitro models offer a more physiologically relevant environment, mimicking the cellular architecture, cell-cell interactions, and extracellular matrix components found in living tissues. Such models could provide a more accurate assessment of this compound's efficacy and mechanistic pathways, particularly concerning its anti-inflammatory properties and potential interactions with specific cell types in a more complex tissue context.

Advanced non-human in vivo models are essential for translating in vitro findings into systemic biological understanding. For this compound, future research could benefit from the use of genetically engineered mouse models (GEMMs) to precisely investigate its mechanistic studies. For instance, studies on related compounds like Vialinin A have explored their effects in animal models of autoimmune hepatitis and pathological scarring, by modulating the expression of specific proteins like USP4 uni.lu. Applying similar sophisticated animal models would allow for a deeper understanding of this compound's effects on specific cellular pathways, immune responses, and disease progression in a living organism, moving beyond general efficacy studies to detailed mechanistic insights. Such models could help identify specific molecular targets and downstream signaling pathways affected by this compound, providing a comprehensive view of its pharmacological profile fishersci.ca.

Interdisciplinary Research Frameworks for Comprehensive Understanding

A holistic understanding of this compound necessitates a strong interdisciplinary approach, combining expertise from diverse chemical and biological fields.

The comprehensive study of this compound relies heavily on the synergistic integration of multiple scientific disciplines:

Analytical Chemistry: Advanced analytical techniques are indispensable for the structural elucidation, purity assessment, and quantification of this compound and its metabolites. While specific detailed analytical methods for this compound are not extensively detailed in general searches, the elucidation of related compounds like Vialinin A involved spectroscopic and chemical methods. For benzofuran (B130515) derivatives, characterization often includes 1H and 13C NMR spectroscopy, which provides insights into their chemical properties and confirms their structures.

Chemical Biology: This field investigates the interactions of this compound with biological systems at a molecular level. This compound is known to interact with biological targets, including enzymes and proteins uni.lu. Notably, molecular docking studies have indicated that this compound can form more stable complexes with ubiquitin-specific protease 4 (USP4) than Vialinin A, suggesting its potential as an inhibitor of this enzyme uni.lufishersci.ca.

Molecular Pharmacology: This discipline focuses on the molecular mechanisms by which this compound exerts its biological effects. This compound has been shown to potently inhibit TNF-α production in RBL-2H3 cells with an IC50 value of 0.02 nM nih.govguidetopharmacology.orgnih.gov. This inhibitory activity is notably stronger than that of the known immunosuppressant tacrolimus (B1663567) (FK-506), which has an IC50 of 0.25 nM in the same assay nih.govnih.gov. This potent activity suggests this compound's promise as an anti-allergic agent guidetopharmacology.org.

This integrated approach allows researchers to synthesize this compound, characterize its properties, understand its interactions with biological molecules, and define its pharmacological effects, thereby building a comprehensive understanding of the compound.

Exploration of Unexplored Biological Activities and Novel Research Applications

Beyond its established role as a potent TNF-α inhibitor, the exploration of additional biological activities and novel research applications for this compound is an important area for future investigation. The molecular docking studies suggesting this compound's potential as an inhibitor of ubiquitin-specific protease 4 (USP4) represent a significant novel research application uni.lufishersci.ca. USP4 is involved in various cellular processes, and its inhibition could open new avenues for therapeutic intervention. Further in vitro and in vivo studies are warranted to validate and characterize this inhibitory activity and its downstream biological consequences. Given that this compound is a dibenzofuran (B1670420) derivative, and other compounds in this class exhibit diverse biological activities such as antioxidant, anti-inflammatory, and antimalarial properties nih.gov, a systematic screening for these and other unexplored activities could reveal additional therapeutic potential.

Sustainable Production Strategies for Research-Scale this compound

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16049791
Vialinin A11563133
Tacrolimus (FK-506)445643

Table 1: Key Biological Activities and Potencies of this compound and Related Compounds

CompoundActivityIC50 (nM)Reference Compound (IC50)Source
This compoundInhibition of TNF-α production (RBL-2H3 cells)0.02Tacrolimus (0.25 nM)Thelephora vialis mushroom nih.govguidetopharmacology.orgnih.gov
Vialinin AInhibition of TNF-α production (RBL-2H3 cells)0.09Tacrolimus (0.25 nM)Thelephora vialis mushroom nih.gov
Vialinin AInhibition of USP4 activity1500N/AThelephora vialis fungus
Vialinin AInhibition of USP5 activity5900N/AThelephora vialis fungus

Table 2: Synthetic Route Efficiency for this compound

Synthetic ParameterValueSource
Number of Steps11
Overall Yield18%
Key ReactionsDouble Suzuki-Miyaura coupling, Cu-mediated Ullmann reaction, LHMDS-promoted phenylacetylation

Biotechnological Production (e.g., Microbial Fermentation Optimization, Synthetic Biology Approaches)

Biotechnological production, particularly through microbial fermentation and synthetic biology, offers significant advantages for the sustainable and cost-effective generation of complex natural products. These methods leverage the metabolic capabilities of microorganisms, transforming them into "bio-factories" for desired compounds. biorxiv.orgmdpi.com

Microbial Fermentation Optimization: Microbial fermentation involves cultivating microorganisms under controlled conditions to produce target metabolites. Optimization of fermentation processes focuses on enhancing yield, productivity, and purity. This typically includes optimizing growth media, temperature, pH, aeration, and inoculum size. ekb.egfrontiersin.org For compounds like riboflavin (B1680620) and vanillin, microbial fermentation has proven to be a highly competitive and environmentally friendly alternative to chemical synthesis, offering benefits such as lower production costs and shorter production cycles. nih.govnih.gov Strategies often involve selecting high-producing strains and optimizing fermentation parameters to maximize output. ekb.egfrontiersin.org

Synthetic Biology Approaches: Synthetic biology plays a transformative role in advancing biotechnological production by enabling the rational design and engineering of microbial strains for enhanced compound synthesis. biorxiv.orgmdpi.com This field integrates principles of engineering with biology to create novel biological systems or re-engineer existing ones. mdpi.comdv-expert.org Key approaches include:

Metabolic Engineering: Modifying metabolic pathways within host microorganisms to redirect carbon flux towards the desired product, minimize by-product formation, and enhance precursor availability. This can involve overexpressing key enzymes, knocking out competing pathways, or introducing heterologous pathways. biorxiv.orgnih.gov

Genome Editing: Utilizing tools like CRISPR/Cas9 for precise modifications to the microbial genome, allowing for targeted gene insertions, deletions, or edits to optimize biosynthetic routes. biorxiv.orgdv-expert.org

Pathway Engineering: Designing and assembling multi-enzyme pathways, often sourced from different organisms, into a single microbial host to synthesize complex molecules that are difficult or impossible to produce through traditional chemical means. nih.govbiorxiv.orgcore.ac.uk

While these biotechnological approaches hold immense potential for the sustainable production of complex natural products, specific detailed research findings or data tables on the biotechnological production of this compound through microbial fermentation optimization or synthetic biology approaches are not extensively reported in the current literature. Future research could focus on elucidating the biosynthetic pathway of this compound in its native source or designing heterologous pathways in amenable microbial hosts.

Chemoenzymatic Synthesis for Improved Efficiency and Scalability

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility and robustness of traditional chemical synthesis. This hybrid approach can overcome limitations of purely chemical or purely biological methods, offering pathways to complex molecules with improved efficiency, stereoselectivity, and scalability. mdpi.comresearchgate.net

Advantages of Chemoenzymatic Synthesis:

Specificity and Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, enabling the formation of specific isomers or functional groups that are challenging to achieve through chemical means alone. mdpi.com

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH, aqueous solvents), reducing energy consumption and the need for harsh reagents, thereby making the process more environmentally friendly. mdpi.com

For example, chemoenzymatic cascades have been developed for the efficient synthesis of various natural and non-natural products, including intermediates for pharmaceuticals. mdpi.comresearchgate.net This approach is particularly valuable for molecules with multiple chiral centers or complex structural features, where enzymatic steps can precisely control stereochemistry.

Q & A

Q. What are the established methods for synthesizing vialinin B, and how is its structural identity validated?

this compound is synthesized via expeditious routes involving multi-step organic reactions, including Suzuki-Miyaura cross-coupling for terphenyl backbone assembly . Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical determination and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Purity is assessed using HPLC, and crystallography may resolve its 3D structure if crystalline forms are obtainable .

Q. What molecular targets and pathways are primarily associated with this compound's bioactivity?

this compound is a potent inhibitor of TNF-α production, with mechanisms inferred from structural analogs like vialinin A, which targets deubiquitinating enzymes (DUBs) such as USP4 and USP5 . These enzymes regulate ubiquitin-dependent pathways, including NF-κB signaling and oxidative stress responses (e.g., Keap1-Nrf2-ARE) . Computational docking studies suggest this compound may bind USP4 similarly to vialinin A, but experimental validation is needed .

Advanced Research Questions

Q. How do researchers evaluate this compound's efficacy in suppressing TNF-α, and what challenges arise in translational models?

In vitro assays use TNF-α ELISA in cell lines (e.g., RBL-2H3 mast cells) to measure dose-dependent inhibition . In vivo studies employ murine models of inflammation or ischemia-reperfusion injury, with outcomes assessed via behavioral tests, histopathology, and cytokine profiling . Key challenges include bioavailability optimization, metabolic stability, and distinguishing TNF-α suppression from off-target effects (e.g., β-hexosaminidase release) .

Q. What contradictions exist between computational predictions and experimental data for this compound's mechanism of action?

Molecular docking predicts USP4 as a target, but in vitro siRNA knockdown of USP4/USP5 in RBL-2H3 cells only partially reduces TNF-α (~40–50%), suggesting additional pathways or DUBs are involved . Dose-response discrepancies (e.g., non-linear inhibition at low concentrations) further imply multiple regulatory nodes .

Q. How does this compound compare to its analog, vialinin A, in potency and selectivity for DUBs?

Vialinin A exhibits IC₅₀ values of 1.5 µM (USP4) and 5.9 µM (USP5) , while this compound is reported as an "extremely potent" TNF-α inhibitor (IC₅₀ = 0.02 nM in analogs) . Structural modifications (e.g., hydroxyl group positioning) likely enhance binding affinity, but direct comparative studies are lacking .

Q. What methodologies are critical for validating this compound's target engagement and downstream effects?

  • Target Validation : Co-immunoprecipitation (Co-IP) and ubiquitination assays to confirm DUB inhibition .
  • Pathway Analysis : qRT-PCR and luciferase reporters for NF-κB/Nrf2 activity .
  • Functional Studies : Knockdown/rescue experiments (e.g., USP5 siRNA) to isolate mechanism .
  • Statistical Rigor : Adherence to NIH preclinical guidelines, including randomization, blinding, and power analysis .

Methodological Considerations

Q. How can researchers address variability in this compound's bioactivity across different cell lines or animal strains?

Standardize protocols using isogenic cell lines and genetically homogeneous animal cohorts (e.g., C57BL/6 mice) . Include positive controls (e.g., known USP inhibitors) and validate findings across independent labs. Dose-ranging studies and pharmacokinetic profiling (e.g., plasma half-life) are essential to reconcile in vitro vs. in vivo efficacy .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Modular synthesis approaches enable systematic variation of terphenyl substituents (e.g., methyl, hydroxyl groups) . High-throughput screening against TNF-α and DUB panels identifies critical pharmacophores. Computational tools (e.g., molecular dynamics) guide rational design to improve metabolic stability and reduce toxicity .

Data Interpretation and Gaps

  • Key Gap : Limited direct studies on this compound; most mechanisms are extrapolated from vialinin A.
  • Priority Areas :
    • Comparative profiling of vialinin A/B using proteomics and transcriptomics.
    • Development of selective USP4/USP5 inhibitors to dissect this compound's polypharmacology .
    • Long-term toxicity studies in preclinical models to assess therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.